molecular formula C8H4BrClN2O B3029670 7-Bromo-2-chloroquinazolin-4(3H)-one CAS No. 744229-27-4

7-Bromo-2-chloroquinazolin-4(3H)-one

Cat. No.: B3029670
CAS No.: 744229-27-4
M. Wt: 259.49
InChI Key: YPHTXSWJCJHDKU-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinazolin-4(3H)-one (CAS: 744229-27-4) is a halogenated quinazolinone derivative with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol. It is primarily utilized in industrial and scientific research, particularly in pharmaceutical and chemical synthesis applications . The compound features a bromine atom at position 7 and a chlorine atom at position 2 on the quinazolinone core, which influence its reactivity and biological interactions.

Properties

IUPAC Name

7-bromo-2-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHTXSWJCJHDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653129
Record name 7-Bromo-2-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744229-27-4
Record name 7-Bromo-2-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-bromobenzoyl chloride with cyanamide in the presence of a base, followed by cyclization to form the quinazolinone ring. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazolinone ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-2-chloroquinazolin-4(3H)-one, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Biological Applications

7-Bromo-2-chloroquinazolin-4(3H)-one exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Antitumor Activity: Quinazolinones are known for their potential to inhibit tumor growth by disrupting cell division and modulating signaling pathways involved in cancer progression .
  • Antimicrobial Properties: The compound has been studied for its effectiveness against various pathogens, including Pseudomonas aeruginosa, which is notorious for biofilm formation in chronic infections. Compounds derived from quinazolinones have shown promise in reducing biofilm formation significantly .
  • Anticoccidial Effects: In veterinary medicine, derivatives of this compound have been developed into effective treatments against Eimeria species in poultry, showcasing its potential in agricultural applications .

Chemical Applications

In the realm of synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules: Its unique structure allows it to act as a precursor for synthesizing more complex heterocyclic compounds utilized in drug development and materials science.
  • Reactivity Profiles: The presence of halogen substituents (bromine and chlorine) enhances its reactivity in substitution reactions, allowing for the modification of its structure to develop new derivatives with tailored properties .

Case Study 1: Anticoccidial Drug Development

A study highlighted the synthesis of halofuginone hydrobromide from a derivative of 7-bromo-6-chloroquinazolin-4(3H)-one. This drug demonstrated significant efficacy against coccidiosis in chickens, reducing mortality and improving weight gain when included in their diet at specific dosages .

Case Study 2: Biofilm Inhibition

Research on quinazolinone derivatives indicated that compounds based on the quinazolin-4(3H)-one scaffold could effectively reduce biofilm formation by Pseudomonas aeruginosa. Specific derivatives showed up to a 58% reduction in biofilm formation at tested concentrations, underscoring the potential of these compounds as anti-virulence agents .

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloroquinazolin-4(3H)-one is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Compounds:

7-Bromo-6-chloroquinazolin-4(3H)-one (CAS: 17518-98-8): Bromine at position 7 and chlorine at position 2.

6-Bromo-2-chloroquinazolin-4(3H)-one (CAS: 167158-70-5): Bromine at position 6 instead of 3. Positional differences may impact solubility (density: 1.95 g/cm³) and boiling point (393.2°C) compared to the target compound .

7-Bromo-8-chloroquinazolin-4(3H)-one (CAS: 2003557-05-7): Halogens at positions 7 and 4. This configuration could influence metabolic stability and intermolecular interactions .

7-Bromo-2-methylquinazolin-4(3H)-one (CAS: 403850-89-5): Methyl group at position 2 instead of chlorine. The non-halogen substituent may enhance lipophilicity and alter pharmacokinetic profiles .

Table 1: Structural and Physical Properties

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound 744229-27-4 Br (7), Cl (2) 259.49 N/A N/A
6-Bromo-2-chloroquinazolin-4(3H)-one 167158-70-5 Br (6), Cl (2) 259.49 393.2 1.95
7-Bromo-6-chloroquinazolin-4(3H)-one 17518-98-8 Br (7), Cl (6) 259.49 N/A N/A
7-Bromo-8-chloroquinazolin-4(3H)-one 2003557-05-7 Br (7), Cl (8) 259.49 N/A N/A

Availability and Cost

  • The target compound is commercially available at 95% purity, priced at USD 609/5g .
  • 6-Bromo-2-chloroquinazolin-4(3H)-one: Limited availability; synthesis required for most applications .

Biological Activity

7-Bromo-2-chloroquinazolin-4(3H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and chlorine atoms in its molecular structure enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogens can increase the lipophilicity and electron-withdrawing character of the molecule, facilitating stronger interactions with target proteins involved in disease pathways.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .
  • Anticancer Potential : Studies have shown that quinazolinone derivatives, including this compound, can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological Activity Target Organism/Cell Line IC50 (µM) Reference
AntimicrobialPseudomonas aeruginosa25
AnticancerVarious cancer cell lines11
Biofilm InhibitionPseudomonas aeruginosa50
CytotoxicityIB3-1 bronchial CF cells>50

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. At a concentration of 50 µM, the compound significantly decreased pyocyanin production, a virulence factor associated with biofilm stability .
  • Cytotoxic Effects : In an assessment using the MTS assay on IB3-1 cells, most compounds derived from the quinazolinone scaffold showed low cytotoxicity, indicating potential for therapeutic use without significant adverse effects .

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2-chloroquinazolin-4(3H)-one?

The compound is typically synthesized via cyclization of halogenated anthranilic acid derivatives. For example, reacting 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine yields a benzoxazinone intermediate, which is further treated with hydrazine hydrate under reflux (120–130°C) to form the quinazolinone core . Direct halogenation of preformed quinazolinones using N-bromosuccinimide (NBS) or bromine in acetic acid is also employed, with yields dependent on reaction time and temperature .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1660–1670 cm⁻¹) and NH stretches (~3420 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.10–8.12 ppm, methyl groups at δ 2.48–2.62 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., %N and halogen content) .

Q. What structural features influence reactivity and stability?

The bromo and chloro substituents at positions 7 and 2, respectively, increase electrophilicity at the C4 carbonyl, facilitating nucleophilic substitutions. The 3H-tautomer stabilizes the aromatic system via resonance, reducing hydrolysis susceptibility .

Q. What are common biological targets for quinazolinone derivatives?

These compounds often target enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases, leveraging their planar aromatic structure for DNA intercalation or active-site binding .

Advanced Research Questions

Q. How can low yields in direct bromination steps be mitigated?

Optimize reaction conditions:

  • Use catalytic Lewis acids (e.g., FeCl₃) to enhance bromine activation .
  • Employ microwave-assisted synthesis to reduce side reactions (e.g., dihalogenation) .
  • Monitor reaction progress via TLC and adjust stoichiometry to favor mono-substitution .

Q. How to resolve contradictions in reported biological activity data?

Conduct comparative studies under standardized assay conditions (e.g., MIC protocols for antimicrobial testing). Substituent effects (e.g., methoxy vs. hydroxy groups at position 3) significantly alter activity; re-evaluate structure-activity relationships (SAR) using molecular docking to identify binding pose variations .

Q. What computational methods predict biological activity?

  • Molecular docking (AutoDock/Vina) : Models interactions with targets like DNA gyrase (PDB: 1KZN) .
  • QSAR models : Correlate electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
  • DFT calculations : Predict tautomeric stability and charge distribution affecting reactivity .

Q. How to optimize purification for quinazolinone derivatives?

  • Use gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers.
  • Recrystallize from ethanol or DMSO/water mixtures to remove polar byproducts .
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How to confirm the absence of tautomeric forms in solution?

Perform variable-temperature NMR in DMSO-d₆ or CDCl₃. The persistence of NH signals (δ ~10–12 ppm) and lack of keto-enol shifts indicate dominance of the 3H-tautomer .

Q. How to validate crystallographic data if polymorphism is suspected?

Use SHELXL for refinement against high-resolution data (R-factor < 5%). Compare experimental PXRD patterns with simulated ones from single-crystal data. Employ Mercury CSD to analyze packing motifs and hydrogen-bonding networks, which may indicate polymorphic forms .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial IC₅₀ values across studies may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (broth microdilution vs. agar diffusion). Cross-validate results using clinical isolates and standardized CLSI guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-2-chloroquinazolin-4(3H)-one
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7-Bromo-2-chloroquinazolin-4(3H)-one

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